Oxymorphone semicarbazone hydrochloride

Description

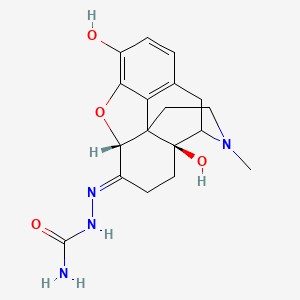

Oxymorphone semicarbazone hydrochloride is a semisynthetic opioid derivative structurally modified by the addition of a semicarbazone group to the oxymorphone backbone.

Synthesis: The compound is synthesized via condensation of oxymorphone with semicarbazide hydrochloride under reflux conditions in ethanol, using sodium acetate as a catalyst . Similar protocols for semicarbazone derivatives involve reacting carbonyl-containing precursors (e.g., ketones or aldehydes) with semicarbazide hydrochloride, followed by purification via recrystallization .

Pharmacological Activity: this compound exhibits high affinity for the mu-opioid receptor, with a reported Ki value of 14.5 nM . This potency is comparable to its parent compound, oxymorphone hydrochloride, which is approximately 10 times more potent than morphine in analgesic efficacy .

Properties

Molecular Formula |

C18H22N4O4 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

[(E)-[(4aS,7aR)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]urea |

InChI |

InChI=1S/C18H22N4O4/c1-22-7-6-17-13-9-2-3-11(23)14(13)26-15(17)10(20-21-16(19)24)4-5-18(17,25)12(22)8-9/h2-3,12,15,23,25H,4-8H2,1H3,(H3,19,21,24)/b20-10+/t12?,15-,17?,18+/m0/s1 |

InChI Key |

QEDIUYOQWLETJX-PGSZGXHLSA-N |

Isomeric SMILES |

CN1CCC23[C@@H]4/C(=N/NC(=O)N)/CC[C@]2(C1CC5=C3C(=C(C=C5)O)O4)O |

Canonical SMILES |

CN1CCC23C4C(=NNC(=O)N)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxymorphone semicarbazone hydrochloride typically involves the reaction of oxymorphone with semicarbazide hydrochloride. The process begins with the preparation of oxymorphone, which is synthesized from thebaine through a series of chemical reactions, including oxidation and reduction steps . The oxymorphone is then reacted with semicarbazide hydrochloride under controlled conditions to form the semicarbazone derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Oxymorphone semicarbazone hydrochloride undergoes various chemical reactions, including:

Condensation Reactions: The formation of semicarbazone involves a condensation reaction between oxymorphone and semicarbazide hydrochloride.

Oxidation and Reduction: The synthesis of oxymorphone from thebaine involves oxidation and reduction steps.

Substitution Reactions: The introduction of the semicarbazone group involves substitution reactions at specific positions on the oxymorphone molecule.

Common Reagents and Conditions

Oxidizing Agents: Used in the initial synthesis of oxymorphone from thebaine.

Reducing Agents: Employed in the reduction steps during the synthesis.

Semicarbazide Hydrochloride: Reacts with oxymorphone to form the semicarbazone derivative.

Major Products

The primary product of these reactions is this compound, which retains the analgesic properties of oxymorphone while incorporating the unique chemical characteristics of semicarbazone .

Scientific Research Applications

Medicinal Chemistry

Oxymorphone semicarbazone hydrochloride is explored for the development of new analgesic drugs. Its structure allows for modifications that can enhance efficacy and reduce side effects compared to traditional opioids. Research indicates that derivatives of oxymorphone can be designed to improve binding affinity at the μ-opioid receptor, which is crucial for pain management .

Pharmacology

The pharmacological profile of this compound includes its action as a potent agonist at the μ-opioid receptor. This interaction leads to significant analgesic effects by inhibiting pain signal transmission in the central nervous system . Studies have shown that modifications in the chemical structure can yield compounds with improved selectivity for opioid receptors, potentially leading to safer pain management options .

Biochemistry

Research into the biochemical properties of this compound has revealed its potential therapeutic applications. The compound's unique structure allows for investigations into its metabolic pathways and interactions with various biological systems, which could inform future drug development strategies .

Toxicology

Evaluations of the safety profile of this compound are essential for understanding its potential toxic effects. Studies have indicated that while it retains the analgesic properties of oxymorphone, it may also exhibit reduced side effects such as respiratory depression when compared to conventional opioids .

Table 1: Comparative Efficacy of Oxymorphone Derivatives

| Compound | Binding Affinity (MOP) | Antinociceptive Potency (vs Morphine) | Side Effects Profile |

|---|---|---|---|

| Oxymorphone | Reference | 1x | High |

| 14-O-Methyloxymorphone | 9x | 40x | Moderate |

| Oxymorphone Semicarbazone HCl | TBD | TBD | TBD |

Note: TBD = To Be Determined; further studies are required to establish these metrics for this compound.

Mechanism of Action

Oxymorphone semicarbazone hydrochloride exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as a potent agonist at the μ-opioid receptor, leading to analgesic effects by inhibiting the transmission of pain signals . The semicarbazone moiety may also contribute to the compound’s overall pharmacological profile by influencing its binding affinity and metabolic stability .

Comparison with Similar Compounds

Degradation Pathways :

- Oxymorphone semicarbazone HCl is susceptible to hydrolysis under acidic conditions, regenerating oxymorphone and semicarbazide.

- Oxymorphone HCl degrades into N-oxide and 10-keto derivatives, while oxycodone HCl forms codeinone-related impurities .

Therapeutic and Regulatory Considerations

- Potency: Oxymorphone HCl is approved for severe pain, with extended-release formulations requiring strict dissolution criteria (e.g., ≥80% release at 14 hours ).

- Safety: Falsified oxymorphone HCl products containing non-opioid contaminants (e.g., metonitazene) highlight the importance of rigorous impurity profiling .

Q & A

Q. Basic Research Focus: Method Selection and Validation

- Methodology : Use reversed-phase HPLC with a Luna C8 column (L7 type) and a mobile phase comprising acetonitrile, methanol, and a phosphate buffer (pH 7.80 ±0.01). Adjust the buffer with sodium dodecyl sulfate (SDS) to enhance peak resolution .

- Critical Parameters :

- Relative Retention Times (RRTs) : Key impurities include Oxymorphone N-oxide (RRT 0.26), 8-Hydroxyoxymorphone (RRT 0.79), and 14-Hydroxymorphinone (RRT 0.87) .

- Detection : UV at 220 nm or MS for structural confirmation of impurities .

- Validation : Ensure linearity (r² ≥0.995), precision (%RSD <2%), and recovery (95–105%) across the concentration range of 0.1–5 µg/mL .

How is dissolution testing optimized for oxymorphone hydrochloride extended-release tablets?

Q. Basic Research Focus: Pharmacopeial Compliance

-

Methodology : Perform USP Dissolution Test 2 using 900 mL of 0.1 N HCl at 37°C with paddle agitation (50 rpm). Quantify dissolved oxymorphone via HPLC using the formula:

where and are sample/standard peak responses, is standard concentration, and is the labeled dosage .

-

Critical Parameters :

How do in vitro CYP450 studies inform drug-drug interaction risks for oxymorphone hydrochloride?

Q. Advanced Research Focus: Mechanistic Toxicology

- Methodology :

- CYP Inhibition : Incubate oxymorphone (≤45.3 µg/mL) with human liver microsomes and probe substrates (e.g., midazolam for CYP3A4). Measure metabolite formation via LC-MS/MS .

- CYP Induction : Expose human hepatocytes to oxymorphone (therapeutic plasma concentrations: ≤15 µg/mL) for 48–72 hours. Quantify mRNA/protein levels of CYP2C9 and CYP3A4 using qPCR/Western blot .

- Key Findings :

How can contradictory genotoxicity findings in micronucleus assays be resolved?

Q. Advanced Research Focus: Data Contradiction Analysis

- Contradiction : Oxymorphone tested positive in rat/mouse micronucleus assays but negative in bacterial mutagenicity tests (Ames test) .

- Methodology :

- Hyperthermia Control : Replicate assays while monitoring body temperature. Use thermoregulated housing to isolate temperature effects .

- Aneugenicity Testing : Administer oxymorphone (up to 500 mg/kg) to mice with centromere-specific probes (e.g., FISH) to differentiate clastogenic vs. aneugenic effects .

- Resolution : Micronucleus positivity in rodents is likely secondary to hyperthermia, not direct DNA damage .

What strategies detect falsified oxymorphone hydrochloride products containing synthetic opioids?

Q. Advanced Research Focus: Forensic Analysis

- Methodology :

- Case Study : Falsified batches in Finland contained metonitazene, detectable via discrepancies in retention times and spectral libraries .

How are stability-indicating methods designed for oxymorphone hydrochloride formulations?

Q. Basic Research Focus: Formulation Robustness

- Methodology :

- Forced Degradation : Expose oxymorphone to heat (70°C), acid/alkali hydrolysis (0.1 N HCl/NaOH), and UV light (254 nm). Monitor degradation products (e.g., 14-hydroxymorphinone) .

- Column Selection : Use C18 or C8 columns with gradient elution (acetonitrile/phosphate buffer) to resolve degradation peaks .

- Acceptance Criteria : Method should resolve all degradation products with ≥2.0 resolution factor .

What pharmacokinetic parameters guide bioavailability study design for oxymorphone hydrochloride?

Q. Advanced Research Focus: Preclinical-Clinical Translation

- Key Parameters :

- Clinical Design : Cross-over studies with opioid-naïve subjects, measuring plasma concentrations up to 48 hours post-dose .

How is temperature-controlled genotoxicity testing performed to address hyperthermia artifacts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.